ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is a compound that combines a pyrimidine ring with an azetidine moiety, linked through a carboxylate ester The trifluoroacetic acid component is often used as a counterion to enhance the solubility and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the cyclization of an appropriate precursor under basic conditions to form the azetidine ring. This is followed by esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cyclization step and high-efficiency purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more complex heterocyclic structures.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of lactams, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.
Scientific Research Applications
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate: Similar in structure but without the trifluoroacetic acid component.
Azetidine derivatives: Compounds containing the azetidine ring but with different substituents.
Pyrimidine derivatives: Compounds with modifications to the pyrimidine ring.
Uniqueness
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is unique due to the combination of the azetidine and pyrimidine rings, along with the presence of the trifluoroacetic acid counterion. This combination can enhance the compound’s solubility, stability, and potential biological activity, making it a valuable scaffold for further chemical and biological studies.
Properties
CAS No. |
2408957-89-9 |
---|---|
Molecular Formula |
C12H14F3N3O4 |
Molecular Weight |
321.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.